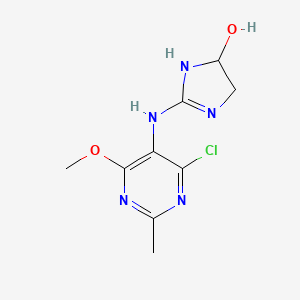

Hydroxy moxonidine

Description

Structure

3D Structure

Properties

CAS No. |

272114-34-8 |

|---|---|

Molecular Formula |

C9H12ClN5O2 |

Molecular Weight |

257.68 g/mol |

IUPAC Name |

2-[(4-chloro-6-methoxy-2-methylpyrimidin-5-yl)amino]-4,5-dihydro-1H-imidazol-5-ol |

InChI |

InChI=1S/C9H12ClN5O2/c1-4-12-7(10)6(8(13-4)17-2)15-9-11-3-5(16)14-9/h5,16H,3H2,1-2H3,(H2,11,14,15) |

InChI Key |

PXMQSXSEMQEDHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCC(N2)O)OC |

Origin of Product |

United States |

Elucidation of Metabolic Pathways and Biotransformation Kinetics of Hydroxy Moxonidine

Oxidative Formation Mechanisms: Hydroxylation on the Imidazole Ring of Moxonidine (B1115)

The initial and critical step in the extensive metabolism of moxonidine is the oxidative formation of hydroxy moxonidine. This process involves the hydroxylation of the imidazole ring of the parent moxonidine molecule nih.govresearchgate.net. This Phase I metabolic reaction introduces a hydroxyl group, thereby increasing the polarity of the compound and facilitating its further metabolism and excretion.

Specific Sites of Hydroxylation within the Moxonidine Core Structure

Detailed metabolic studies have identified that the oxidation of moxonidine can occur on the imidazoline (B1206853) ring, leading to the formation of hydroxy moxonidine nih.govresearchgate.netresearchgate.net. While the precise atom on the imidazoline ring undergoing hydroxylation is not consistently specified in the literature, this transformation represents a primary oxidative pathway alongside oxidation of the methyl group on the pyrimidine (B1678525) ring, which results in hydroxymethyl moxonidine nih.govresearchgate.netresearchgate.net.

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems in Moxonidine Metabolism

The oxidative metabolism of moxonidine, including the formation of hydroxy moxonidine, is carried out by the cytochrome P450 (CYP) enzyme system drugbank.com. However, despite the established role of this enzyme superfamily in drug metabolism, the specific CYP isozymes responsible for the metabolism of moxonidine in humans have not yet been definitively determined drugbank.com. Further in vitro studies with specific recombinant human CYP enzymes are required to elucidate the precise contribution of each isozyme to the biotransformation of moxonidine.

Subsequent Metabolic Transformations of Hydroxy Moxonidine

Generation of Dihydroxy Moxonidine Metabolites

Hydroxy moxonidine can be further oxidized to form dihydroxy moxonidine drugbank.comnih.govresearchgate.net. This subsequent hydroxylation adds another hydroxyl group to the molecule, further increasing its water solubility. The formation of dihydroxy moxonidine has been identified in human metabolic studies nih.govresearchgate.net.

Conjugation Reactions and Phase II Metabolism (e.g., Cysteine Conjugates)

In addition to Phase I oxidative metabolism, moxonidine and its metabolites undergo Phase II conjugation reactions. Specifically, a cysteine conjugate of moxonidine has been identified nih.govresearchgate.net. This pathway represents a detoxification process where the molecule is conjugated with endogenous substances like cysteine, rendering it more water-soluble and readily excretable. The formation of a cysteine conjugate minus chlorine has been noted, indicating a potential displacement of the chlorine atom on the pyrimidine ring during this conjugation process drugbank.com.

Metabolic Pathways of Moxonidine

| Parent Compound | Metabolic Reaction | Resulting Metabolite | Further Transformation |

| Moxonidine | Oxidation (Hydroxylation) | Hydroxy Moxonidine | Further oxidation to Dihydroxy Moxonidine or Dehydrogenation to Dehydrogenated Moxonidine |

| Moxonidine | Oxidation (Hydroxylation) | Hydroxymethyl Moxonidine | - |

| Moxonidine | Dehydrogenation | 4,5-Dehydromoxonidine | - |

| Moxonidine | Ring Opening | Guanidine (B92328) derivative | - |

| Moxonidine | Phase II Conjugation | Cysteine Conjugate | - |

Key Metabolites of Moxonidine and their Formation

| Metabolite | Formation Pathway |

| Hydroxy Moxonidine | Oxidation of the imidazoline ring of Moxonidine. |

| Dihydroxy Moxonidine | Further oxidation of Hydroxy Moxonidine. |

| Dehydrogenated Moxonidine | Dehydrogenation of Hydroxy Moxonidine. |

| Hydroxymethyl Moxonidine | Oxidation of the methyl group on the pyrimidine ring of Moxonidine. |

| Cysteine Conjugate | Phase II conjugation of Moxonidine. |

: Comparative Metabolic Profiling Across Preclinical Species and In Vitro Systems

The metabolic fate of moxonidine, the parent compound of hydroxy moxonidine, exhibits notable variations across different species. Understanding these differences is crucial for the extrapolation of preclinical data to human clinical outcomes. The biotransformation of moxonidine primarily involves oxidation reactions, leading to the formation of several metabolites, including hydroxy moxonidine. However, the prominence of specific metabolic pathways and the resulting metabolite profiles differ significantly between preclinical models and humans.

In Vivo Metabolic Profiles: A Tale of Two Species

Detailed metabolic studies have been conducted in humans and rats, revealing distinct pathways for moxonidine elimination. In humans, moxonidine undergoes oxidation on both the methyl group and the imidazoline ring. This process results in the formation of hydroxymethyl moxonidine, hydroxy moxonidine, dihydroxy moxonidine, and dehydrogenated moxonidine nih.govresearchgate.net. While hydroxy moxonidine is a notable metabolite, the primary metabolic pathway in humans involves its subsequent dehydrogenation drugbank.com. Consequently, dehydrogenated moxonidine is identified as the major urinary and circulating metabolite in human subjects nih.govresearchgate.net. The parent drug, moxonidine, remains the most abundant single component found in urine, indicating that a significant portion is excreted unchanged nih.govresearchgate.netdrugbank.com.

In contrast, the metabolic profile in Fischer 344 rats shows a different emphasis. While rats also extensively metabolize moxonidine, with over fifteen phase I and phase II metabolites identified, the major metabolites are hydroxymethyl moxonidine and a carboxylic acid derivative. This indicates a preference for oxidation of the methyl group in this species. While hydroxy moxonidine is formed, it is not considered a major metabolite in rats as it is in the pathway for the primary human metabolite.

The table below summarizes the key differences in the major metabolites of moxonidine observed in humans and rats.

| Species | Primary Metabolic Reactions | Major Metabolites |

| Human | Oxidation of imidazoline ring, followed by dehydrogenation | Dehydrogenated moxonidine, Moxonidine (unchanged) |

| Rat | Oxidation of the methyl group | Hydroxymethyl moxonidine, Carboxylic acid metabolite |

This table summarizes the major identified metabolites of moxonidine in humans and rats based on available research.

Detailed comparative metabolic data for other common preclinical species, such as dogs and monkeys, are not extensively available in the public scientific literature. While moxonidine has been studied in these species for its pharmacological effects, comprehensive metabolite profiling that would allow for a direct comparison of hydroxy moxonidine formation is not well-documented nih.govnih.gov.

Insights from In Vitro Systems

In vitro metabolism studies using liver microsomes are standard practice in drug development to investigate the metabolic pathways and potential for drug-drug interactions. These systems allow for the study of cytochrome P450 (CYP) enzyme-mediated metabolism, which is a primary route for Phase I biotransformation of many xenobiotics.

While the principle of using liver microsomes from various species (including humans, monkeys, dogs, and rats) to predict human metabolism is well-established, specific public data on the comparative in vitro metabolism of moxonidine to form hydroxy moxonidine across these species is scarce mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net. Such studies would provide valuable quantitative data on the rate of formation of hydroxy moxonidine and other metabolites, helping to elucidate the enzymatic basis for the observed in vivo species differences. The cytochromes P450 responsible for the metabolism of moxonidine in humans have not yet been definitively identified drugbank.com. Comparative in vitro studies would be instrumental in identifying the specific CYP isoforms involved and in understanding why the dehydrogenated metabolite is predominant in humans while the hydroxymethyl and carboxylic acid metabolites are favored in rats.

Advanced Analytical and Bioanalytical Methodologies for Hydroxy Moxonidine Investigation

Chromatographic Separation Techniques for Metabolite Resolution

The effective separation of drug metabolites from the parent compound and endogenous matrix components is crucial for accurate quantification and identification. High-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC) are two powerful techniques widely utilized for the resolution of moxonidine (B1115) and its metabolites, including hydroxy moxonidine.

High-Performance Liquid Chromatography (HPLC) Applications

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary workhorse in pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities. Several RP-HPLC methods have been developed and validated for the determination of moxonidine and its impurities, which are structurally related to its metabolites. nih.govresearchgate.net These methods often employ C18 columns and a mobile phase consisting of a buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), to achieve optimal separation. nih.govresearchgate.net

For instance, a simple and rapid isocratic RP-HPLC method was developed for analyzing moxonidine and its impurities using a Symmetry shield C18 column. nih.govresearchgate.netresearchgate.net The mobile phase, a mixture of methanol and potassium phosphate (B84403) buffer (pH 3.5), allowed for the successful separation of the compounds in under 12 minutes. nih.govresearchgate.netresearchgate.net Another study utilized a Kromasil C18 column with a mobile phase of methanol, water, and triethylamine (B128534) for the quantification of moxonidine in biological samples. nih.gov The detection is typically performed using a UV detector at a wavelength where moxonidine and its metabolites exhibit significant absorbance, such as 255 nm or 230 nm. nih.govwjpps.com

The following table summarizes key parameters from various HPLC methods used for the analysis of moxonidine and its related compounds.

| Parameter | Method 1 nih.govresearchgate.netresearchgate.net | Method 2 nih.gov | Method 3 wjpps.com |

| Column | Symmetry shield C18 (250 mm × 4.6 mm, 5 µm) | Kromasil C18 (250×4.6 mm², 5 µm) | Qualisil BDS C18 (25cm X 4mm, 5μm) |

| Mobile Phase | Methanol-potassium phosphate buffer (0.05 M) (15:85, v/v), pH 3.5 | Methanol, water, and triethylamine (50:50:0.5) | Buffer: Acetonitrile (864:136, v/v) |

| Flow Rate | 1 ml/min | 0.3 mL/min | 1.2 ml/min |

| Detection | 255 nm | 254 nm | 230 nm |

| Retention Time | < 10 min | 12.023 min (in aqueous humor) | 2.6 ± 2 min |

Hydrophilic Interaction Liquid Chromatography (HILIC) Approaches

For highly polar compounds that are poorly retained on traditional reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC) presents a valuable alternative. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.govnacalai.com This technique is particularly well-suited for the separation of polar metabolites like hydroxy moxonidine.

A fast and simple HILIC method was developed for the analysis of moxonidine and its four impurities. nih.gov This method employed a Zorbax RX-SIL column and a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer (pH 2.8) (80:20, v/v). nih.gov The HILIC approach enabled the successful separation of all compounds within 12 minutes, demonstrating its efficiency for analyzing polar analytes. nih.gov The retention mechanism in HILIC is based on a combination of hydrophilic partitioning and weak electrostatic interactions, which can be modulated by adjusting the mobile phase composition. nacalai.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in metabolite identification and quantification due to its high sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for the comprehensive analysis of complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. jchr.orgnih.govmedpharmres.com This technique involves the separation of analytes by LC, followed by their ionization and subsequent fragmentation in the mass spectrometer. The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. medpharmres.com

Several LC-MS/MS methods have been developed for the quantification of moxonidine in human plasma. jchr.orgnih.gov These methods typically utilize electrospray ionization (ESI) in positive ion mode, as moxonidine and its metabolites readily form protonated molecules [M+H]+. jchr.orgnih.gov For instance, one method used mass transitions of m/z 242.05/206.1 and 242.05/199.05 for moxonidine. jchr.org The identification of hydroxy moxonidine (M3) and dihydroxy moxonidine (M4) in human urine was achieved using LC-MS/MS, with their protonated molecular ions observed at m/z 258 and m/z 274, respectively. psu.edu

The table below details the mass transitions used for the quantification of moxonidine in a bioanalytical study.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| Moxonidine | 242.05 | 206.1, 199.05 | jchr.org |

| Clonidine (IS) | 230.1 | 213.1 | jchr.org |

High-Resolution Mass Spectrometry for Precise Metabolite Identification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. semanticscholar.orgchromatographyonline.com This capability is invaluable for the structural elucidation of novel metabolites without the need for authentic reference standards. lcms.cz

In the context of moxonidine metabolism, HRMS can be employed to confirm the identity of hydroxylated metabolites by providing the exact mass of the molecule, which would differ from the parent drug by the mass of an oxygen atom. psu.edu The high resolving power of these instruments also helps to differentiate between isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. semanticscholar.org The combination of retention time, accurate mass, and fragmentation patterns from MS/MS experiments provides a high degree of confidence in metabolite identification. lcms.cz

Radiosynthesis and Isotopic Labeling Strategies for Metabolic Tracing

Radiosynthesis and isotopic labeling are powerful techniques used to trace the metabolic fate of a drug in vivo. By introducing a radioactive (e.g., ¹⁴C) or stable (e.g., ¹³C, ²H) isotope into the drug molecule, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.netnih.gov

A study on the metabolism and disposition of moxonidine in humans utilized [¹⁴C₃]moxonidine. psu.edunih.gov Following oral administration, the total recovery of radioactivity was monitored in urine and feces, revealing that renal elimination is the primary excretion pathway. nih.gov The use of the radiolabeled compound allowed for the detection and profiling of all drug-related material, including metabolites like hydroxy moxonidine. nih.gov

Stable isotope labeling, often using deuterium (B1214612) (²H), is another valuable strategy, particularly for use as an internal standard in quantitative mass spectrometry assays. vulcanchem.com Deuterated analogs of the analyte of interest, such as moxonidine-d4, have nearly identical chemical properties to the unlabeled compound but a different mass, making them ideal for correcting for variations in sample preparation and instrument response. vulcanchem.com Furthermore, stable isotope tracing experiments can provide insights into metabolic pathways without the safety concerns associated with radioactive materials. the-innovation.orgresearchgate.net

The chemical structure of triple-labeled [¹⁴C]moxonidine used in a human metabolism study is an example of a radiolabeled tracer. researchgate.net

Development and Validation of Bioanalytical Methods for Biological Matrices

The accurate quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. For Hydroxy moxonidine, a metabolite of Moxonidine, robust and validated bioanalytical methods are essential for delineating its formation, distribution, and elimination profile. The development of these methods, typically centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), involves meticulous optimization of sample preparation, chromatographic separation, and detection parameters, followed by rigorous validation to ensure data integrity. researchgate.netresearchgate.netajpaonline.com

The primary biological samples for the analysis of Hydroxy moxonidine and its parent compound are human plasma and urine. researchgate.netdoi.org The development process aims to create a method that is selective, sensitive, accurate, and reproducible for the intended purpose. researchgate.net While specific validated methods for Hydroxy moxonidine are detailed within broader metabolism studies, the methodologies are largely based on the well-established and thoroughly documented assays for the parent drug, Moxonidine. researchgate.netrjptonline.orgnih.govjchr.org

Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample to improve sensitivity. researchgate.netnih.gov Common techniques employed for Moxonidine and its metabolites include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). doi.orgrjptonline.orgnih.govchromatographyonline.com

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning and concentrating analytes from plasma. rjptonline.orgwaters.com For Moxonidine analysis, a typical SPE procedure involves conditioning a cartridge (e.g., a polymeric reversed-phase sorbent), loading the pre-treated plasma sample, washing away interferences with an aqueous solution, and finally eluting the analyte and internal standard with a small volume of an organic solvent mixture like the mobile phase. rjptonline.orgnih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For Moxonidine, plasma samples are typically alkalinized and extracted with an organic solvent such as ethyl acetate. doi.orgnih.gov The organic layer containing the analyte is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS system. doi.org

Protein Precipitation (PPT): This is a simpler but potentially less clean method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. chromatographyonline.com After centrifugation, the clear supernatant is injected for analysis. This method is often favored in high-throughput environments. chromatographyonline.com

Chromatographic Separation and Mass Spectrometric Detection

LC-MS/MS is the preferred technique for the quantification of Moxonidine and its metabolites due to its superior sensitivity and selectivity. ajpaonline.comrjptonline.orgjchr.org

Liquid Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically used for separation. nih.govresearchgate.netexaly.com Analytes are separated on a C8 or C18 analytical column using an isocratic or gradient mobile phase, which is commonly a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate). rjptonline.orgnih.govjchr.org

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. doi.orgnih.gov Quantification is achieved by multiple reaction monitoring (MRM), which involves monitoring specific precursor ion to product ion transitions for the analyte and the internal standard (often a structurally similar compound like Clonidine). rjptonline.orgjchr.org For instance, reported mass transitions for Moxonidine include m/z 242.05 → 206.1 and m/z 242.05 → 199.05. rjptonline.orgjchr.org Metabolism studies have identified the m/z for Hydroxy moxonidine (as hydroxymethyl moxonidine) to be 258. researchgate.net

Below is a table summarizing typical parameters for a bioanalytical LC-MS/MS method for Moxonidine, which serves as a template for its hydroxylated metabolite.

| Parameter | Description |

| Instrument | Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS) |

| Biological Matrix | Human Plasma (K2EDTA) |

| Sample Preparation | Solid-Phase Extraction (SPE) rjptonline.org or Liquid-Liquid Extraction (LLE) doi.orgnih.gov |

| Chromatography | Reversed-Phase (e.g., Hypurity C8 or Lichrospher ODS C18 column) rjptonline.orgnih.gov |

| Mobile Phase | Acetonitrile and 10mM Ammonium Acetate buffer mixture rjptonline.orgjchr.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) rjptonline.org |

| Analyte Transition | Moxonidine: m/z 242.2 → 206.1/199.05 rjptonline.orgjchr.org |

| Internal Standard | Clonidine (e.g., m/z 230.1 → 213.1) rjptonline.orgnih.gov |

Method Validation

A bioanalytical method must be validated to demonstrate its reliability, following guidelines from regulatory bodies like the FDA. researchgate.netfrontiersin.org The validation process assesses several key parameters: researchgate.netijpsr.com

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other matrix components, metabolites, and concomitant medications. This is typically assessed by analyzing at least six different blank plasma batches to check for interferences at the retention times of the analyte and internal standard. doi.orgrjptonline.orgnih.gov

Linearity and Range: The calibration curve must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For Moxonidine, methods have been validated over ranges such as 5.0 to 10345 pg/mL and 0.01976 to 9.88 ng/mL, with correlation coefficients (r) typically ≥ 0.99. doi.orgrjptonline.orgnih.govjchr.org

Accuracy and Precision: Accuracy reflects the closeness of mean test results to the true concentration, while precision measures the agreement among a series of measurements. These are evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal values. ijpsr.com

Recovery: The extraction recovery of the analyte from the biological matrix is determined by comparing the analytical response of an extracted sample to that of an unextracted standard. For Moxonidine, recoveries of over 40% have been reported using SPE. rjptonline.org

Matrix Effect: This assesses the potential for suppression or enhancement of the analyte's ionization by co-eluting matrix components. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. rjptonline.org

Stability: The chemical stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (after multiple freeze-thaw cycles), bench-top stability (at room temperature), and long-term stability (under frozen storage). ijpsr.com For a method to be considered robust, the mean concentration at each level should remain within ±15% of the nominal concentration. ijpsr.com

The table below presents typical validation summary data for a bioanalytical method, illustrating the performance characteristics required for regulatory acceptance.

| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Result |

| Linearity (r) | Calibration Range | ≥ 0.99 | 0.9999 doi.orgnih.gov |

| Lower Limit of Quantification (LLOQ) | LLOQ | Signal-to-Noise > 5; Accuracy & Precision within ±20% | 5.0 pg/mL rjptonline.org |

| Intra-day Precision (%CV) | LLOQ, Low, Mid, High QC | ≤ 15% (≤ 20% for LLOQ) | 2.6% - 12.4% ijpsr.com |

| Inter-day Precision (%CV) | LLOQ, Low, Mid, High QC | ≤ 15% (≤ 20% for LLOQ) | < 15% frontiersin.org |

| Intra-day Accuracy (% Nominal) | LLOQ, Low, Mid, High QC | 85% - 115% (80% - 120% for LLOQ) | 99.9% - 107.6% ijpsr.com |

| Inter-day Accuracy (% Nominal) | LLOQ, Low, Mid, High QC | 85% - 115% (80% - 120% for LLOQ) | Within ±15% frontiersin.org |

| Extraction Recovery | Low, Mid, High QC | Consistent and Reproducible | > 40% rjptonline.org |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Low and High QC | % Change within ±15% | Meets acceptance criteria ijpsr.com |

Research Findings

Studies on the metabolism of Moxonidine in humans have successfully utilized LC-MS/MS to identify various metabolites in urine and plasma. researchgate.net These investigations confirmed that Moxonidine is metabolized, in part, through oxidation. researchgate.netpharmacompass.com Hydroxy moxonidine (identified as hydroxymethyl moxonidine) and a dehydrogenated form were found to be circulating metabolites. researchgate.net The ability to detect and quantify these compounds is a direct result of the development of the sensitive and specific bioanalytical methodologies described.

Pharmacological Characterization and Biological Activity Assessment of Hydroxy Moxonidine

In Vitro Receptor Binding Profiling and Affinity Studies

Detailed in vitro receptor binding affinity data for hydroxy moxonidine (B1115) is not extensively available in the scientific literature. The primary focus of such studies has been on the parent compound, moxonidine, to elucidate its mechanism of action.

While moxonidine is known to be a selective agonist with high affinity for I1-imidazoline receptors researchgate.netdrugbank.comwikipedia.orgnih.gov, specific binding affinity values (such as Kᵢ) for hydroxy moxonidine at this receptor are not reported in the available research. A study that synthesized and pharmacologically tested seven major metabolites of moxonidine found that most, including hydroxy moxonidine (identified as metabolite M3), were inactive when assessed for cardiovascular effects in hypertensive rats, implying a lack of significant functional interaction with I1 receptors that would lead to a hypotensive response. nih.govresearchgate.net

For context, the binding profile of the parent compound, moxonidine, is well-characterized.

Table 1: Binding Affinity of Moxonidine at I1-Imidazoline and α2-Adrenergic Receptors This table displays data for the parent compound, moxonidine, as specific data for hydroxy moxonidine is not available.

| Receptor Subtype | Binding Affinity (Kᵢ) nmol/L | Species/Tissue Source |

|---|---|---|

| I1-Imidazoline Receptor | 4.2 ± 3.2 | Rat Brain |

| α2A-Adrenoceptor | 13.0 ± 4.2 | Human (CHO Cells) |

| α2B-Adrenoceptor | 9.5 ± 4.1 | Human (CHO Cells) |

| α2C-Adrenoceptor | 15.6 ± 9.8 | Human (CHO Cells) |

Data sourced from reference glpbio.com.

Similar to the I1 receptor, specific binding affinities of hydroxy moxonidine for alpha-2 (α2) adrenoceptor subtypes have not been detailed in the retrieved scientific literature. The parent compound, moxonidine, exhibits a significantly lower affinity for α2-adrenoceptors compared to I1-imidazoline receptors, with selectivity ratios reported to be between 40- and 70-fold in favor of the I1 receptor. researchgate.net The demonstrated pharmacological inactivity of the hydroxy moxonidine metabolite in vivo suggests it does not possess significant agonist activity at α2-adrenoceptors that would contribute to a central sympatholytic effect. nih.govresearchgate.net

There is no available information from the searched literature regarding the binding profile of hydroxy moxonidine at other putative receptors or target proteins. Research has focused on the parent compound's interaction with I1 and α2 receptors as the primary mechanism for its therapeutic effects. nih.gov

Preclinical Pharmacodynamic Evaluation in Relevant In Vitro and Ex Vivo Models

Assessment of Modulatory Effects on Cellular Signaling Pathways

The antihypertensive effect of moxonidine is primarily mediated through its agonist activity at I1-imidazoline and, to a lesser extent, α2-adrenergic receptors in the central nervous system. drugbank.comwikipedia.org This interaction triggers a cascade of downstream cellular signaling events that ultimately reduce sympathetic outflow. Key signaling pathways modulated by moxonidine include the activation of protein kinase B (Akt), extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), c-Jun N-terminal kinase (JNK), and inducible nitric oxide synthase (iNOS). nih.gov In cardiac cells, for instance, moxonidine has been shown to protect against cell death by activating these pro-survival signaling pathways. nih.gov Furthermore, moxonidine has demonstrated effects on insulin (B600854) signaling, enhancing the expression of Insulin Receptor Substrate-1 (IRS-1) in skeletal muscle and liver, which may contribute to improved glucose metabolism. tandfonline.com

While the signaling pathways for moxonidine are well-documented, specific research on the direct modulatory effects of hydroxy moxonidine on these intricate cellular signaling networks is limited. However, pharmacological studies have indicated that hydroxy moxonidine is largely inactive. researchgate.net This lack of significant biological activity strongly suggests that hydroxy moxonidine does not exert substantial modulatory effects on the key cellular signaling pathways, such as the I1-imidazoline receptor-mediated cascade, that are responsible for the therapeutic actions of the parent compound. Its formation is a result of oxidation on the imidazoline (B1206853) ring of moxonidine. drugbank.comprobes-drugs.org

Comparative Pharmacological Efficacy with Parent Moxonidine and Other Metabolites

Comparative studies are essential to determine the relative contribution of metabolites to the therapeutic and potential off-target effects of a parent drug. In the case of moxonidine, several metabolites have been identified, including hydroxy moxonidine, hydroxymethyl moxonidine, dihydroxy moxonidine, and dehydrogenated moxonidine. drugbank.comresearchgate.net

Research involving the synthesis and pharmacological testing of these metabolites has provided clear insights into their efficacy. A pivotal study examined the effects of seven major moxonidine metabolites in spontaneously hypertensive rats. The results demonstrated that most of these metabolites, including hydroxy moxonidine (designated as M3 in the study), were pharmacologically inactive. researchgate.net In these preclinical models, hydroxy moxonidine did not produce a significant change in blood pressure or heart rate. researchgate.net

This contrasts sharply with the parent compound, moxonidine, which is a potent antihypertensive agent. nih.gov Another metabolite, 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine (hydroxymethyl moxonidine), was found to exert a short-lasting decrease in blood pressure, although its effect was attenuated in magnitude compared to moxonidine. researchgate.net Other metabolites, such as 4,5-dehydromoxonidine and a guanidine (B92328) derivative, exhibit antihypertensive effects that are only 1/10th and 1/100th that of moxonidine, respectively. probes-drugs.org

The dehydrogenated metabolite of moxonidine is considered the major circulating and urinary metabolite in humans. researchgate.net The finding that hydroxy moxonidine is inactive, particularly in preclinical models of hypertension, indicates that it does not contribute to the therapeutic antihypertensive effects of moxonidine. researchgate.net

The table below summarizes the comparative pharmacological activity of hydroxy moxonidine and other key related compounds.

| Compound | Receptor Binding/Primary Target | Reported Pharmacological Activity (Antihypertensive Effect) |

| Moxonidine | Selective agonist for I1-imidazoline receptors; lower affinity for α2-adrenergic receptors. wikipedia.orgresearchgate.netresearchgate.net | Potent, centrally acting antihypertensive agent. nih.gov |

| Hydroxy Moxonidine | Not specified; inferred to be low/negligible based on activity data. | Found to be pharmacologically inactive in spontaneously hypertensive rats. researchgate.net |

| Hydroxymethyl Moxonidine | Not specified. | Exerts a short-lasting, attenuated decrease in blood pressure compared to moxonidine. researchgate.net |

| 4,5-Dehydromoxonidine | Not specified. | 1/10th the antihypertensive effect of moxonidine. probes-drugs.org |

| Guanidine Metabolite | Not specified. | 1/100th the antihypertensive effect of moxonidine. probes-drugs.org |

| Clonidine | Agonist for both α2-adrenergic and I1-imidazoline receptors with near-equal affinity. wikipedia.org | Potent antihypertensive agent, but with a higher incidence of sedation and dry mouth compared to moxonidine. researchgate.net |

Computational Chemistry and Structure Activity Relationship Sar Studies of Hydroxy Moxonidine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential tools for investigating the chemical and physical properties of hydroxy moxonidine (B1115) at an atomic level. These methods provide a detailed picture of the molecule's preferred shapes and electronic characteristics.

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Density Functional Theory (DFT) and other quantum mechanical methods are used to perform high-accuracy calculations on the electronic structure of molecules. For the moxonidine family, these calculations are crucial for understanding molecular geometry, stability, and reactivity. Studies on the parent compound, moxonidine, have utilized methods like the two-layered ONIOM(B3LYP/6-311+G(d,p):AM1) to optimize the geometries of various tautomers and conformers. researchgate.netacs.org

These calculations provide data on electronic energies, charge distribution, and dipole moments, which are fundamental to a molecule's behavior. researchgate.net For instance, analysis of the net atomic charge distribution and total dipole moment can reveal how the molecule interacts with its environment. researchgate.net Quantum mechanical calculations for moxonidine have been instrumental in determining its most stable forms and have laid the groundwork for similar investigations into hydroxy moxonidine to understand how hydroxylation impacts its electronic properties. researchgate.netfrontiersin.org

Table 1: Summary of Quantum Mechanical Findings for Moxonidine

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Most Stable Tautomer | The imino tautomer is significantly more stable than the amino tautomer. | Dictates the predominant form of the molecule under physiological conditions. | researchgate.netacs.orgresearchgate.net |

| Proton Affinity | Calculated to be -1004 kJ/mol. | Indicates the molecule's basicity and primary site of protonation. | researchgate.netacs.org |

| Primary Protonation Site | The imidazolidine (B613845) portion of the molecule. | Key to understanding its interaction with acidic residues in receptor binding sites. | researchgate.netacs.org |

| Molecular Conformation | The pyrimidine (B1678525) and imidazolidine rings adopt a mutual gauche conformation. | Defines the three-dimensional shape and steric profile of the molecule. | researchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. galaxyproject.org This approach is essential for exploring the conformational flexibility of hydroxy moxonidine in different environments, particularly in aqueous solution, to mimic physiological conditions. nih.govnih.gov By simulating the molecule's behavior over nanoseconds, researchers can identify its preferred shapes (conformations) and understand how it might adapt to fit into a receptor's binding site. nih.gov

The process involves creating a topology for the molecule within a chosen force field (like OPLS-AA or AMBER) and simulating it in a box of solvent molecules. galaxyproject.orgnih.gov Analysis of the simulation trajectory can reveal stable conformations, the flexibility of different parts of the molecule, and interactions with solvent molecules. mdpi.com For related compounds, MD simulations have been used to study the tendency to form folded conformations and to analyze the radial distribution functions of water molecules around key functional groups, providing insight into solvation and its effect on structure. nih.govacs.org

Prediction of Tautomeric Preferences and Geometrical Isomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For the moxonidine structure, the key tautomerism occurs between an amino and an imino form. researchgate.netpsu.edu Computational studies, specifically DFT calculations, have been paramount in predicting these preferences.

Research on moxonidine has consistently shown that the imino tautomer is the more stable form, with the amino tautomer being less stable by approximately 19 kJ/mol (or 5.74 kcal/mol). researchgate.netresearchgate.net This energetic difference strongly suggests that the imino form is the overwhelmingly predominant species. These studies also confirm that in the most stable geometrical conformation, the pyrimidine and imidazolidine rings are in a gauche orientation to each other, and the structure can be stabilized by an intramolecular hydrogen bond. researchgate.netacs.org The introduction of a hydroxyl group in hydroxy moxonidine would be expected to influence the electronic landscape, potentially altering the energy balance between tautomers, a hypothesis that can be rigorously tested using these computational methods.

Table 2: Calculated Tautomeric Energy Differences in Moxonidine

| Tautomeric Form | Relative Energy (kJ/mol) | Stability | Reference |

|---|---|---|---|

| Imino Tautomer | 0 (Reference) | Most Stable | researchgate.netresearchgate.net |

| Amino Tautomer | +19 | Less Stable | researchgate.netresearchgate.net |

In Silico Receptor Docking and Ligand-Target Interaction Prediction

In silico receptor docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.in This method is crucial for predicting the binding mode and affinity of hydroxy moxonidine to its biological targets, primarily the I1-imidazoline and α2-adrenergic receptors. drugbank.comwikipedia.org

The process involves obtaining the three-dimensional structures of the target proteins, often from databases like the Protein Data Bank (PDB), and using docking software to place the ligand into the receptor's active site. innovareacademics.inplos.org Scoring functions then estimate the binding affinity (e.g., in kcal/mol), with lower scores typically indicating stronger binding. plos.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. innovareacademics.in For example, docking hypotheses for similar compounds have identified critical interactions with specific threonine residues in the transmembrane domain of their target receptor. nih.gov Such analyses are invaluable for predicting how the structural modification from moxonidine to hydroxy moxonidine might alter receptor affinity and selectivity. nih.govarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., IC50 or Ki values) has been measured. mdpi.compsu.edu For each compound, a set of numerical "descriptors" is calculated that encode its structural, physicochemical, and electronic properties. These can include parameters like logP (lipophilicity), molecular weight, and various topological and quantum-chemical descriptors. nih.govfrontiersin.org

Statistical methods, such as multilinear regression, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. frontiersin.org QSAR studies on the broader class of α-adrenergic and imidazoline (B1206853) receptor ligands have been performed to create models that can predict properties like blood-brain barrier permeation. researchgate.net By including hydroxy moxonidine in a series of related analogs, a QSAR model could be developed to predict its antihypertensive activity. Such a model would not only help in understanding the structural requirements for activity but also serve as a tool to design new analogs with potentially improved properties. nih.govresearchgate.net

Table 3: List of Compounds

| Compound Name | |

|---|---|

| Hydroxy moxonidine | |

| Moxonidine | |

| Clonidine | |

| Rilmenidine | |

| Tetrahydrozoline | |

| Sulfamethazine | |

| Theophylline | |

| Imidazole |

Identification of Key Structural Determinants for Hydroxy Moxonidine's (Potential) Activity

The potential biological activity of hydroxy moxonidine is intrinsically linked to its molecular structure and how it compares to the parent drug, moxonidine. The introduction of a hydroxyl group on the imidazoline ring is the key structural modification that differentiates hydroxy moxonidine from moxonidine. nih.govresearchgate.net This alteration is significant and likely has a considerable impact on the molecule's interaction with its biological targets, primarily the I1-imidazoline receptors. wikipedia.orgnih.gov

Studies on the metabolism of moxonidine have identified several key metabolites, including hydroxy moxonidine, hydroxymethyl moxonidine, dihydroxy moxonidine, and dehydrogenated moxonidine. nih.govresearchgate.net Pharmacological testing of some of these metabolites has revealed that most are inactive. researchgate.net Notably, only 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, where hydroxylation occurs on the methyl group of the pyrimidine ring, exhibited a short-lasting and attenuated decrease in blood pressure compared to moxonidine. nih.gov This suggests that the structural integrity of the imidazoline ring and its immediate chemical environment is paramount for retaining significant antihypertensive activity.

Computational studies on moxonidine itself, utilizing methods such as the two-layered ONIOM(B3LYP/6-311+G(d,p):AM1), have established that the imino tautomer is the more stable form. researchgate.netacs.org These studies also indicate a specific spatial arrangement where the pyrimidine and imidazolidine rings adopt a mutual gauche conformation. researchgate.net It is reasonable to infer that hydroxy moxonidine would also favor a similar tautomeric and conformational state, although the presence of the hydroxyl group on the imidazoline ring could introduce subtle changes in geometry and electronic distribution.

The key structural determinants for the potential activity of hydroxy moxonidine can be summarized as follows:

The Imidazoline Ring: The integrity of this ring is crucial. The introduction of a hydroxyl group, as in hydroxy moxonidine, appears to be detrimental to activity, as suggested by the general inactivity of oxidized metabolites. researchgate.net This hydroxylation could alter the pKa of the imidazoline nitrogen atoms, affecting the molecule's ionization state at physiological pH and its ability to form critical hydrogen bonds with the receptor.

The Bridging Amino Group: The exocyclic amino group linking the pyrimidine and imidazoline rings is essential for maintaining the correct orientation of the two ring systems relative to each other.

The following table outlines the known metabolites of moxonidine and their reported activity, which informs the SAR of hydroxy moxonidine.

| Metabolite Name | Site of Modification | Reported Activity |

| Hydroxy Moxonidine | Imidazoline Ring | Inactive researchgate.net |

| Hydroxymethyl Moxonidine | Pyrimidine Ring (Methyl Group) | Less active and shorter acting than moxonidine nih.gov |

| Dehydrogenated Moxonidine | Imidazoline Ring (double bond) | 1/10th the activity of moxonidine probes-drugs.org |

| Guanidine (B92328) Metabolite | Opening of the Imidazoline Ring | 1/100th the activity of moxonidine probes-drugs.org |

This data strongly suggests that modifications to the imidazoline ring, particularly oxidation to form hydroxy moxonidine, lead to a significant loss of pharmacological activity.

Medicinal Chemistry Strategies for Analog Design (Theoretical Framework)

Given the apparent inactivation of moxonidine upon hydroxylation of the imidazoline ring, medicinal chemistry strategies for designing analogs of hydroxy moxonidine would theoretically focus on mitigating the negative effects of this modification or exploring alternative substitutions that might restore or introduce new activities. These strategies are largely theoretical as the impetus to design analogs of an inactive metabolite is low, unless a new therapeutic application is envisioned.

Common analog design strategies that could be theoretically applied include: slideshare.netslideshare.net

Bioisosteric Replacement: This strategy involves substituting the hydroxyl group with other functional groups that have similar physicochemical properties. The goal would be to find a replacement that does not disrupt the key interactions with the I1-imidazoline receptor. For instance, replacing the hydroxyl group with a fluorine atom could be considered. Fluorine is a small, lipophilic atom that can participate in hydrogen bonding and may alter the electronic properties of the imidazoline ring in a more favorable way than a hydroxyl group.

Scaffold Hopping: This approach involves replacing the core scaffold (in this case, the pyrimidine-imidazoline system) with a structurally different scaffold that maintains the key pharmacophoric features. While this is a more radical approach, it could lead to novel compounds with improved properties. However, this moves away from direct analog design of hydroxy moxonidine and more towards the discovery of new chemotypes for I1-imidazoline receptor agonists.

Modification of Substituents on the Pyrimidine Ring: Since hydroxylation of the imidazoline ring is detrimental, another strategy would be to modify other parts of the molecule to compensate for this change. For example, altering the size or electronic nature of the substituents on the pyrimidine ring could potentially restore a favorable interaction with the receptor.

The table below presents a theoretical framework for the design of hydroxy moxonidine analogs.

| Strategy | Proposed Modification | Rationale |

| Bioisosteric Replacement | Replace -OH with -F | Fluorine is a small bioisostere of a hydroxyl group that may have more favorable electronic and steric properties for receptor binding. |

| Replace -OH with -NH2 | The amino group could potentially form different hydrogen bonds within the receptor binding pocket. | |

| Modification of Pyrimidine Substituents | Vary the halogen at C4 (e.g., -F, -Br) | To fine-tune the electronic properties of the pyrimidine ring and its influence on the overall molecule. |

| Alter the alkoxy group at C6 (e.g., -OEt, -OPr) | To explore the impact of steric bulk and lipophilicity in this region of the molecule. |

Ultimately, the design of any new analogs would necessitate a comprehensive understanding of the I1-imidazoline receptor's binding site, likely through homology modeling or crystallographic studies, to enable more rational, structure-based drug design.

Mechanistic Investigations into the Putative Biological Role of Hydroxy Moxonidine

Exploration of Direct Target Engagement and Downstream Signaling Cascades

Analysis of Rho-family GTPase Signaling Modulation (e.g., Rac1, PAK1)

While direct studies on hydroxy moxonidine's effect on Rho-family GTPases are limited, the parent compound, moxonidine (B1115), has been shown to interact with pathways that are modulated by these small G proteins. For instance, nischarin, a candidate for the imidazoline (B1206853) I1 receptor to which moxonidine binds, acts as a modulator of Rac-regulated signal transduction. drugbank.com It can suppress Rac1-stimulated cell migration by interacting with and inhibiting the kinase activity of PAK1 (p21-activated kinase 1). drugbank.com Given that hydroxy moxonidine is a metabolite, it is plausible that it may have some, albeit likely attenuated, activity on these pathways.

In other contexts, the activation of Rac1, a member of the Rho family, has been linked to the negative regulation of Connexin 43 (Cx43) expression and hemichannel opening in astrocytes. nih.gov Pharmacological inhibition of Rac1 can stimulate Cx43 hemichannel opening and ATP release. nih.gov Whether hydroxy moxonidine can influence this specific Rac1/PAK1/Cx43 pathway remains to be experimentally determined.

Investigation of Nrf2-dependent Pathway Involvement (e.g., in anti-inflammatory or anti-fibrotic contexts)

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress and inflammation. aginganddisease.orgnih.gov Activation of the Nrf2 pathway can lead to the transcription of numerous antioxidant and detoxification genes, playing a protective role in various pathological conditions, including fibrosis. nih.govresearchgate.net

Studies on moxonidine have demonstrated its ability to activate the Nrf2 signaling pathway, which contributes to its anti-inflammatory and anti-fibrotic effects. researchgate.netnih.gov Specifically, moxonidine has been shown to negatively regulate the progression of liver fibrosis in an Nrf2-dependent manner. researchgate.netnih.gov This activation of Nrf2 by moxonidine helps to counteract inflammatory processes driven by pathways like NF-κB. researchgate.netmdpi.com

Table 1: Research Findings on Moxonidine and Nrf2 Pathway

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Moxonidine activates Nrf2 signaling. | In vivo (mice) and in vitro | Attenuation of liver fibrosis | researchgate.netnih.gov |

| Knockdown of Nrf2 ameliorates the anti-inflammatory and anti-fibrotic effects of moxonidine. | In vivo (mice) and in vitro | Reduced protective effect of moxonidine | researchgate.netnih.gov |

Examination of Other Relevant Signal Transduction Pathways (e.g., MAPK, PI3K/Akt, JAK/STAT)

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, p38, and JNK, is involved in a wide array of cellular processes like proliferation, differentiation, and apoptosis. frontiersin.org Moxonidine has been shown to modulate MAPK signaling. For instance, it can protect cardiomyocytes from cell death through the activation of ERK1/2, p38, and JNK. nih.gov In spontaneously hypertensive rats (SHR), moxonidine treatment led to the inhibition of p38 MAPK phosphorylation, contributing to improved cardiac structure and performance. nih.gov Given that hydroxy moxonidine is a metabolite, it might retain some capacity to influence these MAPK pathways, although likely with reduced potency compared to the parent drug.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. cancer.gov Research indicates that moxonidine can decrease the production of reactive oxygen species in the rostral ventrolateral medulla (RVLM) by inactivating the PI3K/Akt signaling pathway in hypertensive rats. researchgate.netnih.gov Furthermore, moxonidine has been observed to inhibit Akt phosphorylation in the heart of spontaneously hypertensive rats, which is associated with regression of left ventricular hypertrophy. nih.gov It is plausible that hydroxy moxonidine could have similar, though potentially weaker, effects on this pathway.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade for a variety of cytokines and growth factors, playing a significant role in immunity and inflammation. numberanalytics.comfrontiersin.orgresearchgate.net While direct evidence linking hydroxy moxonidine to this pathway is lacking, moxonidine has been shown to modulate cytokine signaling. nih.gov Since the JAK/STAT pathway is a primary conduit for cytokine signals, it is conceivable that moxonidine and its metabolites could have downstream effects on JAK/STAT activation, although this remains a hypothetical area of investigation.

Post-Translational Modification Effects Mediated by Hydroxy Moxonidine (Hypothetical)

Post-translational modifications (PTMs) are crucial for regulating protein function and can be influenced by small molecules. researchgate.net While there is no direct evidence of hydroxy moxonidine mediating PTMs, it is a theoretical possibility. For instance, catecholamines have been shown to interfere with the methylation of 2-hydroxyestradiol, a process mediated by catechol-O-methyltransferase. ahajournals.org Given that hydroxy moxonidine possesses a hydroxyl group, it could potentially be a substrate for or an inhibitor of enzymes involved in PTMs, such as kinases, phosphatases, or methyltransferases. However, this remains a speculative area requiring further research.

Interplay with Endogenous Regulatory Systems

Hydroxy moxonidine, as a metabolite of moxonidine, exists within a complex biological system where it can potentially interact with various endogenous regulatory molecules. The parent compound, moxonidine, is known to interact with the sympathetic nervous system through its action on central imidazoline I1 receptors. researchgate.netnih.gov This leads to a reduction in peripheral sympathetic activity. researchgate.net

Endogenous substances like catecholamines can influence the metabolism and effects of other compounds. For example, endogenous norepinephrine (B1679862) can inhibit the methylation of 2-hydroxyestradiol. ahajournals.org It is possible that the local concentrations of endogenous neurotransmitters and hormones could influence the activity or further metabolism of hydroxy moxonidine. Furthermore, agmatine, a potential endogenous ligand for imidazoline receptors, interacts with multiple receptor systems, including α2-adrenergic receptors. nih.gov The presence and activity of such endogenous molecules could modulate any residual biological effects of hydroxy moxonidine.

Role as a Pharmacologically Inactive or Attenuated Metabolite in Overall Drug Action

Hydroxy moxonidine is one of several metabolites formed from the oxidation of moxonidine. drugbank.comnih.govpsu.edu Studies on the metabolism of moxonidine have identified hydroxy moxonidine, along with other metabolites like hydroxymethyl moxonidine and dehydrogenated moxonidine. nih.govpsu.eduresearchgate.net

Research into the pharmacological activity of moxonidine's metabolites has generally found them to be inactive or significantly less active than the parent compound. researchgate.net While hydroxymethyl moxonidine showed some antihypertensive and bradycardic activity, it was less potent and had a shorter duration of action than moxonidine. researchgate.net Other metabolites were found to be inactive. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hydroxy moxonidine |

| Moxonidine |

| Rac1 |

| PAK1 |

| Nrf2 |

| MAPK |

| PI3K/Akt |

| JAK/STAT |

| Nischarin |

| Connexin 43 |

| NF-κB |

| ERK |

| p38 |

| JNK |

| Hydroxymethyl moxonidine |

| Dehydrogenated moxonidine |

| 2-hydroxyestradiol |

| Catechol-O-methyltransferase |

| Norepinephrine |

Future Directions and Emerging Research Paradigms for Hydroxy Moxonidine

Integration of Artificial Intelligence and Machine Learning in Metabolite Research

In the context of Hydroxy moxonidine (B1115), AI and ML can be employed in several ways:

Predictive Modeling: Machine learning algorithms, such as Support Vector Machines and Artificial Neural Networks, can be trained on large datasets of known drug metabolism pathways to predict the formation of various moxonidine metabolites with greater accuracy. researchgate.net These models can help identify other potential minor metabolites that have not yet been discovered through conventional methods. oup.com

Data Analysis: AI is particularly adept at finding patterns in large volumes of information. researchgate.net By analyzing multi-omics data (discussed in the next section), ML algorithms could identify subtle correlations between the presence of Hydroxy moxonidine and specific cellular responses or clinical outcomes.

Accelerated Screening: AI allows for the rapid in silico screening of vast chemical libraries, which can help in understanding how structural modifications to the parent drug might alter its metabolic profile, potentially increasing or decreasing the formation of Hydroxy moxonidine. nih.gov

| AI/ML Technique | Function in Metabolite Research | Potential Application for Hydroxy moxonidine |

|---|---|---|

| Deep Learning (e.g., Neural Networks) | Predicts metabolite structures and metabolic pathways from the parent drug's structure. oup.commdpi.com | To model the complete metabolic cascade of moxonidine and predict undiscovered secondary metabolites of Hydroxy moxonidine. |

| Support Vector Machines (SVM) | Classifies molecules based on their likelihood to be metabolized by specific enzymes. researchgate.net | To predict which specific cytochrome P450 enzymes are primarily responsible for the formation of Hydroxy moxonidine. |

| Natural Language Processing (NLP) | Mines vast amounts of scientific literature to extract relevant data on drug metabolism and interactions. | To systematically review and synthesize existing literature to uncover previously overlooked connections between moxonidine metabolism and physiological effects. |

Advanced Omics Technologies for Comprehensive Metabolite Profiling

Advanced "omics" technologies offer a holistic view of biological systems by measuring entire sets of molecules, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics). nih.govfrontiersin.org For Hydroxy moxonidine, these technologies are invaluable for moving beyond simple identification to understanding its functional role within the body.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. plos.org Using high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can create a detailed snapshot of all metabolites present in a sample. nih.govplos.org This would allow for the precise quantification of Hydroxy moxonidine and help to understand how its levels change in relation to the parent drug and other endogenous metabolites. nih.gov

Proteomics: This field identifies and quantifies the entire set of proteins in a biological sample. By comparing the proteome of cells or tissues exposed to moxonidine and Hydroxy moxonidine, researchers could identify specific proteins whose expression levels change, offering clues about the metabolite's mechanism of action and potential biological targets.

Multi-Omics Integration: The most powerful approach involves integrating data from multiple omics platforms. nih.gov By combining metabolomic, proteomic, and transcriptomic data, scientists can build a comprehensive model of the cellular response to moxonidine and its metabolites, revealing the pathways and networks affected by Hydroxy moxonidine.

| Omics Technology | Information Provided | Relevance to Hydroxy moxonidine Research |

|---|---|---|

| Metabolomics | Comprehensive profile and quantification of all small-molecule metabolites in a sample. plos.org | To quantify levels of Hydroxy moxonidine and correlate them with other metabolic changes in the body. |

| Proteomics | Identification and quantification of the complete set of proteins. | To identify protein targets or pathways that are specifically modulated by Hydroxy moxonidine. |

| Transcriptomics | Quantification of all RNA transcripts, indicating gene activity. frontiersin.org | To determine if Hydroxy moxonidine alters the expression of genes involved in key signaling or metabolic pathways. |

Chemoinformatics and Data Mining for Structure-Activity Relationship Discovery

Chemoinformatics combines computer and informational sciences to analyze chemical data. In drug metabolism, it provides powerful in silico tools for predicting how a molecule will be transformed in the body and for understanding its structure-activity relationship (SAR). eurekaselect.com SAR studies are crucial for linking the chemical structure of a molecule to its biological activity. mdpi.comrsc.org

For Hydroxy moxonidine, chemoinformatic approaches can help address key questions. While one study found that most moxonidine metabolites, including a hydroxymethyl variant, had significantly less antihypertensive activity than the parent compound, a deeper understanding of the SAR is needed. nih.gov

In Silico Fragmentation: Tools such as MetFrag and CFM-ID can predict the mass spectrometry fragmentation patterns of a molecule. scienceopen.com This can help confirm the structure of Hydroxy moxonidine in complex biological samples and identify other, unknown metabolites by matching experimental data to predicted patterns.

Database Mining: Large chemical and biological databases (e.g., PubChem, HMDB) can be mined to find molecules with similar structural features to Hydroxy moxonidine. frontiersin.org This can provide hypotheses about its potential biological targets and off-target effects based on the known activities of structurally similar compounds.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate a molecule's chemical properties with its biological activity. By developing a QSAR model for moxonidine and its metabolites, researchers could predict the activity of novel, hypothetical metabolites and guide the design of new drug analogues with an optimized metabolic profile.

Synthetic Biology Approaches for Tailored Metabolite Production

Synthetic biology involves redesigning organisms for useful purposes by engineering them to have new abilities. nih.gov While often used to produce complex drugs or biofuels, it also offers a novel solution for producing rare or difficult-to-synthesize drug metabolites. cas.orgdovepress.com

Chemically synthesizing a specific metabolite like Hydroxy moxonidine in its pure form can be challenging and expensive. Synthetic biology provides an alternative route:

Engineered Enzymes: Scientists can identify the specific enzyme (e.g., a cytochrome P450) responsible for converting moxonidine to Hydroxy moxonidine. The gene for this enzyme can then be inserted into a microorganism like E. coli or yeast.

Microbial Cell Factories: These engineered microbes can be grown in large-scale fermenters. When fed the parent drug, moxonidine, the engineered enzyme within the microbes would perform the specific chemical transformation, producing pure Hydroxy moxonidine that can then be easily harvested. dtu.dk

This approach would provide a reliable and scalable source of pure Hydroxy moxonidine, which is essential for conducting detailed pharmacological, toxicological, and SAR studies that are currently difficult to perform due to the limited availability of the pure metabolite.

Application of Systems Pharmacology to Understand Metabolite Contributions

A systems pharmacology model for moxonidine would incorporate its pharmacokinetics, the formation and clearance of its metabolites (including Hydroxy moxonidine), and their interactions with various physiological pathways. fiveable.me Such a model could be used to:

Simulate Biological Effects: Predict how varying levels of Hydroxy moxonidine might impact blood pressure regulation, sympathetic nervous system outflow, and metabolic parameters. mdpi.comnih.gov

Clarify Mechanisms: Help determine if Hydroxy moxonidine has its own distinct biological activity, if it synergizes with moxonidine, or if it is merely an inactive byproduct.

Explore Variability: Model how genetic differences in metabolic enzymes could lead to different ratios of moxonidine to Hydroxy moxonidine in individuals, potentially explaining variability in patient responses to the drug.

Q & A

Q. What are the primary mechanisms underlying hydroxy moxonidine’s antihypertensive effects, and how are these investigated experimentally?

Hydroxy moxonidine acts as a selective agonist for imidazoline I1 receptors in the rostroventrolateral medulla (RVLM), reducing sympathetic nervous system activity. Methodologies to confirm this include:

- Receptor binding assays : Competitive binding studies using radiolabeled ligands (e.g., H-moxonidine) to quantify affinity for I1 receptors versus α2-adrenoceptors .

- Central vs. peripheral administration : Direct injection into the vertebral artery or RVLM in animal models (e.g., cats, SHRs) to isolate central effects, with blood pressure monitored via radiotelemetry .

- Pharmacological antagonism : Co-administration with selective I1 (e.g., AGN192403) or α2-adrenoceptor antagonists (e.g., yohimbine) to dissect receptor-specific contributions .

Q. Which experimental models are most appropriate for studying hydroxy moxonidine’s cardiovascular effects?

Key models include:

- Spontaneously hypertensive rats (SHRs) : Used to evaluate chronic blood pressure reduction, cardiac remodeling (e.g., left ventricular hypertrophy), and renal glomerulosclerosis .

- Phenylephrine-precontracted radial artery rings : Ex vivo studies to assess vasorelaxation mechanisms, with nitric oxide (NO) involvement tested via L-NAME (NO synthase inhibitor) .

- Renal hypertensive dogs : For assessing species-specific responses and renal sympathetic nerve activity modulation .

Q. How do researchers distinguish between central and peripheral effects of hydroxy moxonidine in vivo?

Methods include:

- Renal denervation : Surgical removal of renal sympathetic nerves to isolate central-mediated natriuresis/diuresis from peripheral actions .

- Intracerebroventricular (i.c.v.) administration : Direct delivery to the CNS to evaluate sympathetic outflow suppression, measured via muscle sympathetic nerve activity (MSNA) in humans or plasma norepinephrine levels .

Advanced Research Questions

Q. How can contradictory findings on hydroxy moxonidine’s renal effects in hypertensive versus normotensive models be resolved?

In SHRs, hydroxy moxonidine exhibits reduced diuresis/natriuresis compared to normotensive strains (e.g., WKY rats), despite higher baseline sympathetic activity. Methodological considerations:

- Strain-specific receptor regulation : Quantify renal I1 receptor density (via H-idazoxan binding) and α2-adrenoceptor expression, which may be altered in hypertension .

- Hemodynamic confounding : Monitor blood pressure changes (e.g., tail-cuff or radiotelemetry) to differentiate direct renal actions from pressure-dependent effects .

- Natriuretic peptide (NP) interplay : Measure NP plasma levels and renal NPR-A receptor activity, as SHRs show elevated NPs that may blunt moxonidine’s effects .

Q. What experimental designs elucidate the interplay between I1 receptors and α2-adrenoceptors in hydroxy moxonidine’s vascular relaxation?

Contradictory data exist on NO-dependent vs. receptor-mediated vasodilation. Approaches include:

- Dose-response curves with selective blockers : Use L-NAME (NO inhibitor) and idazoxan (I1/α2 antagonist) to partition NO-dependent relaxation (e.g., in human radial arteries) .

- Tissue-specific receptor profiling : Compare I1/α2 receptor density in vascular vs. CNS tissues using autoradiography .

- Gene knockout models : Utilize I1 receptor knockout mice to isolate α2-adrenoceptor contributions .

Q. What methodologies quantify hydroxy moxonidine’s long-term protective effects beyond blood pressure reduction?

Chronic studies focus on:

- Cardiac histopathology : Myocardial fibrosis and capillarization in SHRs, assessed via Masson’s trichrome staining and immunohistochemistry .

- Metabolic endpoints : Glucose tolerance tests and lipid profiling in obese hypertensive rats to evaluate insulin sensitivity improvements .

- Renal function markers : Glomerular filtration rate (GFR) and urinary albumin/creatinine ratios in renal hypertensive models .

Q. How do researchers address discrepancies in hydroxy moxonidine’s efficacy across species or disease states?

Strategies include:

- Cross-species pharmacokinetics : Compare bioavailability and CNS penetration using LC-MS/MS plasma/brain tissue analysis .

- Disease-stage stratification : Test moxonidine in early vs. established hypertension models (e.g., pre-hypertensive SHRs vs. aged SHRs) to identify therapeutic windows .

- Gene expression profiling : RNA-seq of RVLM neurons to identify transcriptional changes linked to variable sympathetic responses .

Methodological Notes

- Data standardization : Report EC50/ED50 values with SEM (e.g., log EC50 = -6.15 ± 0.14 for NE overflow inhibition) .

- Ethical considerations : Adhere to guidelines for human studies (e.g., MSNA measurements) and animal welfare protocols (e.g., renal denervation survival rates) .

- Statistical rigor : Use ANOVA with post-hoc correction for multi-group comparisons (e.g., strain or dose effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.